1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a benzimidazole, a chlorobenzothiazole, and a piperidine. These groups are common in many pharmaceutical compounds, suggesting potential biological activity .
Molecular Structure Analysis
The presence of multiple aromatic rings (benzimidazole and chlorobenzothiazole) suggests that this compound may have significant π-conjugation, which could affect its chemical reactivity and interactions with biological targets .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitrogen atoms in the benzimidazole and piperidine rings could allow for hydrogen bonding, potentially increasing the compound’s water solubility .Scientific Research Applications
Pharmaceuticals: Antitumor Activity
This compound, featuring a benzimidazole core, is part of a class of molecules that exhibit significant antitumor properties. Research indicates that similar structures have shown moderate to high inhibitory activities against various tumor cell lines, such as HepG2, SK-OV-3, NCI-H460, and BEL-7404 . The presence of the benzimidazole and benzothiazole moieties suggests potential for targeted cancer therapies, possibly as kinase inhibitors or apoptosis-inducing agents.
Optical Applications: Dyes for Solar Cells
Compounds with imidazole rings have been researched for their use in dyes for solar cells . The electron-rich nature of the benzimidazole and benzothiazole rings could be exploited to design compounds that serve as efficient light-harvesting chromophores, which are essential for the conversion of solar energy into electricity.
Catalysis: Synthesis of Heterocycles
The compound’s structure is indicative of its potential use in catalysis, particularly in the synthesis of other heterocycles. The benzimidazole moiety is a versatile precursor in the construction of complex molecules, which can be applied in various catalytic processes to enhance reaction efficiency and selectivity .
Mechanism of Action
properties
IUPAC Name |
1-(1H-benzimidazol-2-ylmethyl)-N-(6-chloro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5OS/c22-14-5-6-17-18(11-14)29-21(25-17)26-20(28)13-7-9-27(10-8-13)12-19-23-15-3-1-2-4-16(15)24-19/h1-6,11,13H,7-10,12H2,(H,23,24)(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWILJMLCARUIKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)CC4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxamide |
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